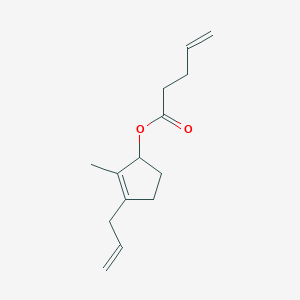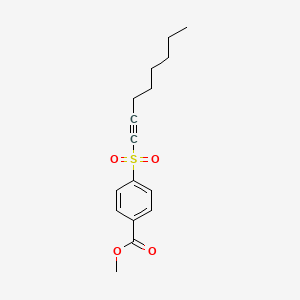![molecular formula C12H24O2Si B12587850 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol CAS No. 646520-65-2](/img/structure/B12587850.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol: is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its unique structural properties, which include a terminal alkyne and a secondary alcohol. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol typically involves the protection of a secondary alcohol with a tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The alkyne functionality can be introduced through a variety of methods, including Sonogashira coupling or deprotonation of a terminal alkyne followed by nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl ether group can be cleaved under acidic conditions or with fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free alcohol.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Pd/C, Lindlar’s catalyst, hydrogen gas, ethanol.
Substitution: TBAF, acetic acid, tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-one.
Reduction: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol or (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol.
Substitution: (2S)-2-hydroxyhex-4-yn-1-ol.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural products. Its unique structure allows for selective reactions at the alkyne and alcohol functionalities.
Biology: In biological research, (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a precursor for bioorthogonal chemistry applications.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of enzyme inhibitors or as building blocks for drug molecules.
Industry: In industrial applications, this compound can be used in the synthesis of polymers and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the secondary alcohol is converted to a ketone through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the alkyne is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Comparación Con Compuestos Similares
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol: Similar structure but with an alkene instead of an alkyne.
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol: Similar structure but with an alkane instead of an alkyne.
(2S)-2-hydroxyhex-4-yn-1-ol: Similar structure but without the silyl protecting group.
Uniqueness: The presence of both the alkyne and the silyl ether protecting group in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol makes it a versatile intermediate in organic synthesis. The silyl group provides steric protection, allowing for selective reactions at the alkyne or alcohol functionalities without interference from other reactive sites.
Propiedades
Número CAS |
646520-65-2 |
|---|---|
Fórmula molecular |
C12H24O2Si |
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-yn-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h11,13H,9-10H2,1-6H3/t11-/m0/s1 |
Clave InChI |
PXYCWMRHFHKCDE-NSHDSACASA-N |
SMILES isomérico |
CC#CC[C@@H](CO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC#CCC(CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)


![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)


